2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
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Overview
Description
2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a methoxy group, a trifluoromethyl group, and a carbonitrile group
Mechanism of Action
Target of Action
Trifluoromethylpyridines (tfmps), a class of compounds to which this molecule belongs, are widely used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The trifluoromethyl group is often involved in key interactions with target proteins, while the pyridine ring can participate in π-stacking interactions and hydrogen bonding .
Biochemical Pathways
Tfmp derivatives have been found to impact a variety of biological pathways, depending on their specific structure and the nature of their target .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine ring could potentially influence these properties, as these groups are known to impact the lipophilicity, metabolic stability, and permeability of compounds .
Result of Action
Tfmp derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action of 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can be influenced by various environmental factors. For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound . Furthermore, the presence of other substances in the environment, such as solvents or biological matrices, could potentially influence the compound’s action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine precursor under palladium catalysis. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines or phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile has shown potential as a bioactive molecule
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for therapeutic interventions in diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid
2-Methoxy-4-(trifluoromethyl)pyridine-3-boronic acid
Uniqueness: 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds. Its trifluoromethyl group, in particular, imparts significant lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-20-13-12(8-18)11(5-6-19-13)9-3-2-4-10(7-9)14(15,16)17/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDNCWKTKZEPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C#N)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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